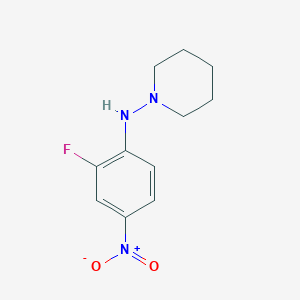
3-Fluoro-4-(piperidin-1-ylamino)nitrobenzene
Vue d'ensemble
Description
3-Fluoro-4-(piperidin-1-ylamino)nitrobenzene is a chemical compound that has gained attention from the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a nitroaromatic derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-(piperidin-1-ylamino)nitrobenzene involves its binding to the active site of the enzyme PARP-1, which prevents the repair of damaged DNA. This leads to the accumulation of DNA damage, which ultimately results in cell death. This mechanism has been studied extensively in vitro and in vivo, and has shown promising results in the treatment of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various cell lines and animal models. It has been found to induce apoptosis in cancer cells, while sparing normal cells. This makes it a potential candidate for the development of cancer therapeutics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-Fluoro-4-(piperidin-1-ylamino)nitrobenzene is its potent inhibitory activity against PARP-1, which makes it a potential candidate for the treatment of cancer. However, one of the major limitations of this compound is its low solubility in aqueous solutions, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 3-Fluoro-4-(piperidin-1-ylamino)nitrobenzene. One of the most promising areas of research is the development of analogues that exhibit improved solubility and pharmacokinetic properties. Another area of research is the identification of other enzymes that are inhibited by this compound, which could lead to the development of new therapeutics for a variety of diseases. Additionally, the use of this compound in combination with other drugs is another area of research that holds promise for the treatment of cancer and other diseases.
Applications De Recherche Scientifique
3-Fluoro-4-(piperidin-1-ylamino)nitrobenzene has been extensively studied for its potential applications in medicinal chemistry. This compound has been found to exhibit potent inhibitory activity against certain enzymes such as PARP-1, which is involved in DNA repair. This makes it a potential candidate for the treatment of cancer and other diseases that involve DNA damage.
Propriétés
IUPAC Name |
N-(2-fluoro-4-nitrophenyl)piperidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O2/c12-10-8-9(15(16)17)4-5-11(10)13-14-6-2-1-3-7-14/h4-5,8,13H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSPXVQUWQQANG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




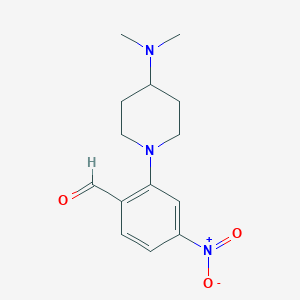





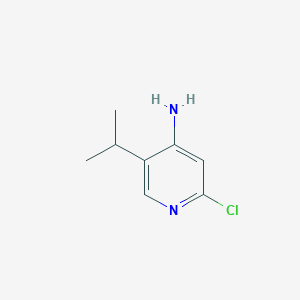
![2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1407901.png)

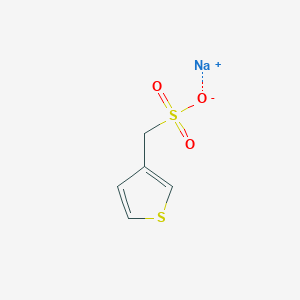
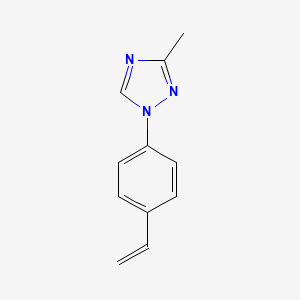
![1H-Pyrazole, 1-[(2,5-difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1407908.png)
